1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. The presence of the morpholine moiety suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its analogs could be explored for their therapeutic potential. The combination of isoindole, quinazoline, and morpholine structures may offer unique pharmacological properties, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures, which may have comparable chemical and biological properties.
Quinazoline Derivatives: Compounds featuring the quinazoline moiety, known for their use in medicinal chemistry.
Morpholine Derivatives: Compounds containing the morpholine ring, often explored for their pharmacological potential.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- lies in its combination of these three distinct structural elements, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
CAS No. |
134700-34-8 |
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Molecular Formula |
C28H24N4O5 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[[3-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24N4O5/c33-24-10-9-19(15-18(24)16-30-11-13-37-14-12-30)32-25(29-23-8-4-3-7-22(23)28(32)36)17-31-26(34)20-5-1-2-6-21(20)27(31)35/h1-10,15,33H,11-14,16-17H2 |
InChI Key |
YIKCZWUPAJZUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O)O |
Origin of Product |
United States |
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